6-Ethoxypyridine-3-carbonitrile
Overview
Description
Scientific Research Applications
6-Ethoxypyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It serves as a building block in the synthesis of various industrial chemicals and materials.
Safety and Hazards
6-Ethoxypyridine-3-carbonitrile is associated with several hazard statements, including H302, H312, H315, H317, H318, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin irritation or allergic skin reaction, may cause serious eye damage, and may cause respiratory irritation .
Future Directions
While specific future directions for 6-Ethoxypyridine-3-carbonitrile are not available in the retrieved data, pyridine derivatives are widely used in medicinal chemistry and drug synthesis . Therefore, it is likely that research into the properties and potential applications of this compound will continue.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxypyridine-3-carbonitrile involves the reaction of ethyl nicotinate with cyanide sources under specific conditions. One common method includes the use of Grignard reagents added to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxypyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 6-Ethoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is believed to be due to its ability to interfere with cellular processes essential for cancer cell growth and survival . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
- 6-Methoxypyridine-3-carbonitrile
- 6-Chloropyridine-3-carbonitrile
- 6-Bromopyridine-3-carbonitrile
Comparison: 6-Ethoxypyridine-3-carbonitrile is unique due to its ethoxy group, which imparts distinct chemical properties compared to its analogs. For example, the ethoxy group can influence the compound’s reactivity and solubility, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
6-ethoxypyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-11-8-4-3-7(5-9)6-10-8/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOHCYKUZOVCGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596578 | |
Record name | 6-Ethoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106853-78-5 | |
Record name | 6-Ethoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-ethoxypyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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